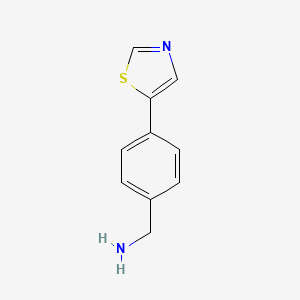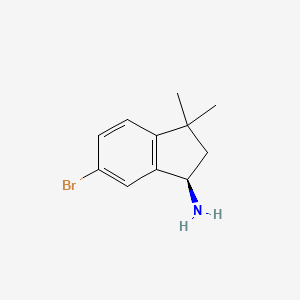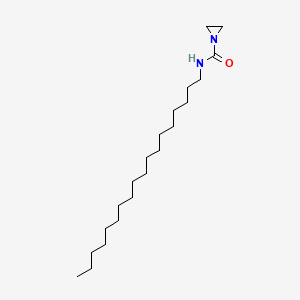![molecular formula C11H15N3 B12948209 3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12948209.png)
3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bicyclo[111]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a complex organic compound that features a unique bicyclic structure combined with a pyrazolo[4,3-c]pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes.
Construction of the Pyrazolo[4,3-c]pyridine Moiety: This involves cyclization reactions starting from appropriate precursors such as hydrazines and pyridine derivatives.
Coupling of the Two Units: The final step involves coupling the bicyclo[1.1.1]pentane core with the pyrazolo[4,3-c]pyridine moiety under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolo[4,3-c]pyridine ring, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Alkyl halides, sulfonates, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
科学的研究の応用
Chemistry
In chemistry, 3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its rigid bicyclic structure can mimic the spatial arrangement of certain biological molecules, making it a valuable scaffold for the development of enzyme inhibitors, receptor modulators, and other therapeutic agents.
Industry
In industry, the compound’s stability and unique properties make it suitable for applications in materials science, such as the development of new polymers, coatings, and advanced materials with specific mechanical or chemical properties.
作用機序
The mechanism by which 3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, known for its high strain and unique reactivity.
Pyrazolo[4,3-c]pyridine: A related structure without the bicyclic component, used in various chemical and biological applications.
Cubane: Another highly strained bicyclic compound with applications in materials science and medicinal chemistry.
Uniqueness
3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine stands out due to its combination of a highly strained bicyclic structure with a biologically relevant pyrazolo[4,3-c]pyridine moiety. This unique combination provides a distinct set of chemical and physical properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H15N3 |
|---|---|
分子量 |
189.26 g/mol |
IUPAC名 |
3-(1-bicyclo[1.1.1]pentanyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C11H15N3/c1-2-12-6-8-9(1)13-14-10(8)11-3-7(4-11)5-11/h7,12H,1-6H2,(H,13,14) |
InChIキー |
YKHQCYNTFIFNME-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1NN=C2C34CC(C3)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)methanamine dihydrochloride](/img/structure/B12948142.png)

![[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate](/img/structure/B12948150.png)









